molecular formula C15H16FN5O2S B4382143 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4382143
M. Wt: 349.4 g/mol
InChI Key: WAZZFDXLGDOLDV-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a fluorobenzyl group and a sulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the fluorobenzyl group and the sulfonamide group. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-N’-hexylthiourea
  • N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-methylbenzamide
  • N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

Uniqueness

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorobenzyl and sulfonamide groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2S/c1-11-14(9-17-20(11)2)24(22,23)19-15-6-7-21(18-15)10-12-4-3-5-13(16)8-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZFDXLGDOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

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